molecular formula C3H7FO B13421892 Ether, 2-fluoroethyl methyl CAS No. 627-43-0

Ether, 2-fluoroethyl methyl

Cat. No.: B13421892
CAS No.: 627-43-0
M. Wt: 78.09 g/mol
InChI Key: FQVSGUBAZSXHFZ-UHFFFAOYSA-N
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Description

Ether, 2-fluoroethyl methyl, is an organic compound with the molecular formula C3H7FO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique properties due to the presence of a fluorine atom, which can significantly alter its chemical behavior compared to non-fluorinated ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .

Common Reagents and Conditions:

Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .

Scientific Research Applications

Ether, 2-fluoroethyl methyl, has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .

Comparison with Similar Compounds

  • Methyl propyl ether (CH3OCH2CH2CH3)
  • Ethyl methyl ether (CH3OCH2CH3)
  • Diethyl ether (CH3CH2OCH2CH3)

Comparison: Ether, 2-fluoroethyl methyl, is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to non-fluorinated ethers.

Properties

CAS No.

627-43-0

Molecular Formula

C3H7FO

Molecular Weight

78.09 g/mol

IUPAC Name

1-fluoro-2-methoxyethane

InChI

InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3

InChI Key

FQVSGUBAZSXHFZ-UHFFFAOYSA-N

Canonical SMILES

COCCF

Origin of Product

United States

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